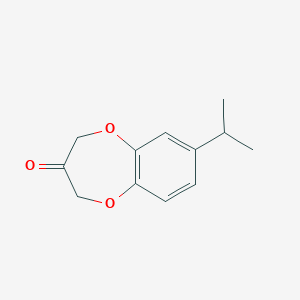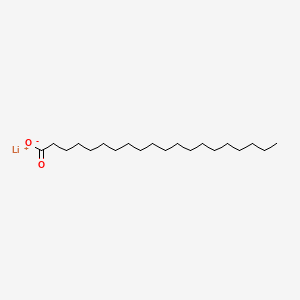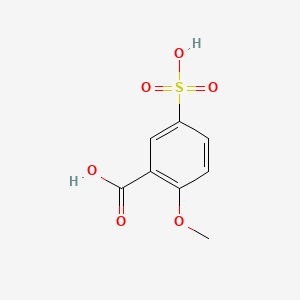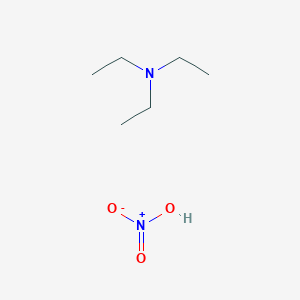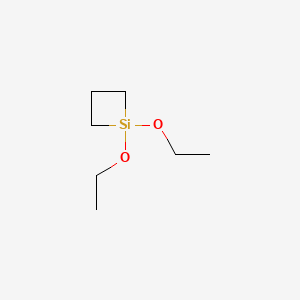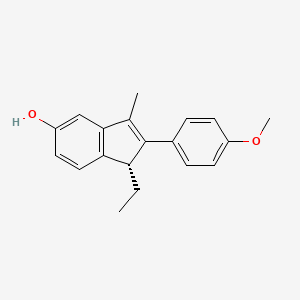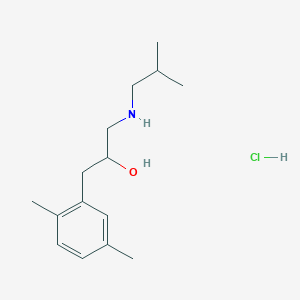
1-(2,5-Dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride is a synthetic organic compound that belongs to the class of phenylpropanolamines. These compounds are known for their diverse applications in medicinal chemistry, particularly as sympathomimetic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylphenyl and 2-methylpropylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes to ensure high yield and purity. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-Dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Ketones and Aldehydes: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Substituted Phenylpropanolamines: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on biological systems, particularly its interaction with adrenergic receptors.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of respiratory conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride involves:
Molecular Targets: The compound primarily targets adrenergic receptors in the body.
Pathways Involved: It activates the sympathetic nervous system, leading to increased heart rate, bronchodilation, and vasoconstriction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylpropanolamine: A related compound with similar sympathomimetic effects.
Ephedrine: Another compound with similar structure and pharmacological properties.
Pseudoephedrine: Known for its use as a decongestant.
Uniqueness
1-(2,5-Dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the 2-methylpropylamino group, which may confer distinct pharmacological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
6307-84-2 |
|---|---|
Molekularformel |
C15H26ClNO |
Molekulargewicht |
271.82 g/mol |
IUPAC-Name |
1-(2,5-dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H25NO.ClH/c1-11(2)9-16-10-15(17)8-14-7-12(3)5-6-13(14)4;/h5-7,11,15-17H,8-10H2,1-4H3;1H |
InChI-Schlüssel |
BRIQRWLLHUZCBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)CC(CNCC(C)C)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


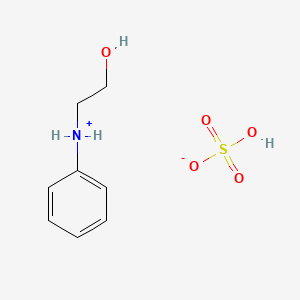
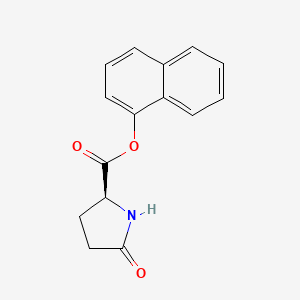
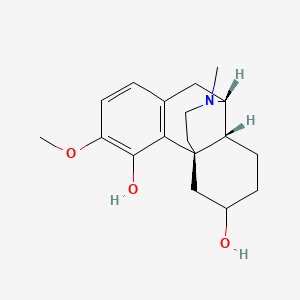
![2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride](/img/structure/B12648943.png)

